molecular formula C12H18N4 B13184471 1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine CAS No. 929973-80-8

1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine

Cat. No.: B13184471
CAS No.: 929973-80-8
M. Wt: 218.30 g/mol
InChI Key: PTAKQILBTVWZGJ-UHFFFAOYSA-N
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Description

1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine is a heterocyclic compound that features a fused pyrido-pyrimidine ring system attached to a piperidine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions with sodium methoxide in butanol . This method allows for the formation of the pyrido-pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: m-Chloroperbenzoic acid

    Reducing agents: Hydrogenation catalysts

    Nucleophiles: Amines, thiols, and other nucleophilic species

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrido-pyrimidine ring.

Scientific Research Applications

1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido-pyrimidine derivatives such as:

Uniqueness

1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine is unique due to its specific structural features and the presence of the piperidine moiety, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

929973-80-8

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

2-piperidin-1-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C12H18N4/c1-2-6-16(7-3-1)12-14-9-10-8-13-5-4-11(10)15-12/h9,13H,1-8H2

InChI Key

PTAKQILBTVWZGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C3CNCCC3=N2

Origin of Product

United States

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